molecular formula C17H22N6 B11215813 N,N-dimethyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine

N,N-dimethyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine

Cat. No.: B11215813
M. Wt: 310.4 g/mol
InChI Key: ALEWWGUNJYGOKM-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a dimethylamino-propane side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine typically involves multiple stepsThe final step involves the attachment of the dimethylamino-propane side chain through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and catalysts such as Raney-Ni can enhance the efficiency of the synthesis . Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the conversion rates and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with a dimethylamino-propane side chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

IUPAC Name

N',N'-dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine

InChI

InChI=1S/C17H22N6/c1-13-6-4-7-14(10-13)23-17-15(11-21-23)16(19-12-20-17)18-8-5-9-22(2)3/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,18,19,20)

InChI Key

ALEWWGUNJYGOKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCN(C)C

Origin of Product

United States

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